プロパルギル-PEG5-テトラ-Ac-β-D-グルコース

説明

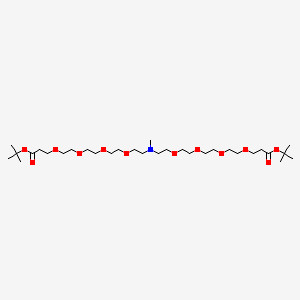

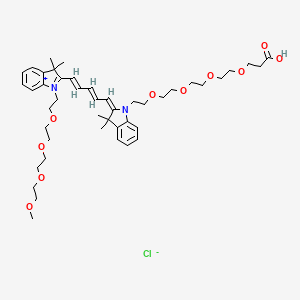

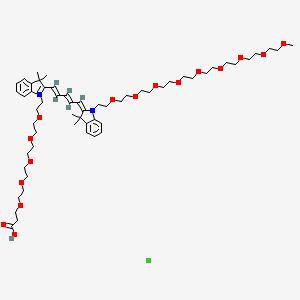

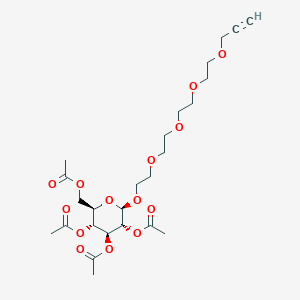

Propargyl-PEG5-tetra-Ac-beta-D-glucose is a Click Chemistry-ready crosslinker containing a propargyl group and beta-D-glucose. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. D-glucose increases solubility in aqueous media and increases the selectivity of the PEGylation reaction.

科学的研究の応用

プロテオミクスにおける生体結合

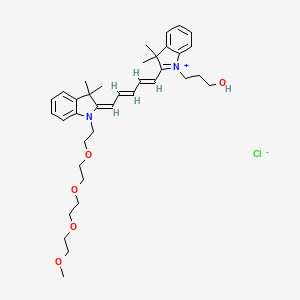

プロパルギル-PEG5-テトラ-Ac-β-D-グルコース: は、プロテオミクスにおいて生体結合目的で使用されます {svg_1}。プロパルギル基は、アジド修飾タンパク質またはペプチドとのクリックケミストリー反応を可能にし、これらの生体分子へのグルコース部分の付着を促進します。これは、細胞における糖鎖修飾パターンとタンパク質相互作用を研究する際に特に役立ちます。

薬物送達システム

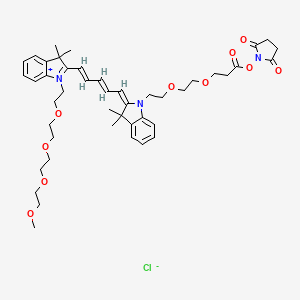

薬理学では、この化合物は薬物送達システムのリンカーとして機能します {svg_2}。PEG化機能は、治療薬の溶解性と安定性を向上させ、標的部位への効率的な送達を可能にします。グルコース部分は、特定の細胞がより高いグルコース取り込みを示すため、標的送達にも利用できます。

医薬品化学

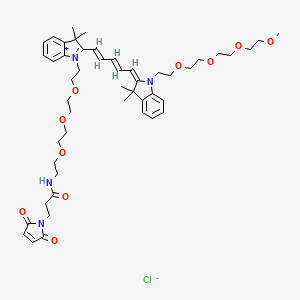

“プロパルギル-PEG5-テトラ-Ac-β-D-グルコース”は、糖結合ワクチン開発のための医薬品化学において重要な役割を果たします {svg_3}。グルコース成分は標的部位として機能し、PEG鎖とプロパルギル基は抗原またはアジュバントを結合するための足場を提供し、免疫応答の特異性を高めます。

有機合成化学

有機化学では、この化合物は複雑な分子にグルコース誘導体を導入するために使用されます {svg_4}。プロパルギル基は穏やかな条件下で反応性があり、潜在的な生物活性を有する多様な有機構造の合成を可能にします。

分析化学

分析化学者は、バイオセンサーにおける表面修飾のために“プロパルギル-PEG5-テトラ-Ac-β-D-グルコース”を使用します {svg_5}。グルコース部分は分析物と相互作用し、PEG鎖は非特異的結合を阻止し、センサーの精度と感度を向上させます。

材料科学

材料科学では、この化合物はスマートマテリアルの作成に利用されています {svg_6}。グルコース部分は生体適合性を提供し、PEG鎖は柔軟性と水分保持特性を付与し、応答性ハイドロゲルまたはコーティングの設計に役立ちます。

化学工学

化学工学者は、バイオリアクターの設計または化学分離における成分として“プロパルギル-PEG5-テトラ-Ac-β-D-グルコース”を使用する可能性があります {svg_7}。その選択的な結合能力は、アフィニティクロマトグラフィーまたは膜技術で活用できます。

環境科学

最後に、環境科学では、この化合物は生分解性材料の開発または水源からの汚染物質の選択的除去に使用できます {svg_8}。グルコース部分は微生物によって代謝され、PEG鎖は特定の汚染物質を捕捉できます。

作用機序

Target of Action

The primary targets of Propargyl-PEG5-tetra-Ac-beta-D-glucose are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

Propargyl-PEG5-tetra-Ac-beta-D-glucose contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction, facilitated by copper, results in the formation of stable triazole linkages .

Biochemical Pathways

The formation of stable triazole linkages can potentially alter the function and behavior of the target biomolecules .

Pharmacokinetics

The presence of d-glucose in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of Propargyl-PEG5-tetra-Ac-beta-D-glucose is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can lead to changes in the structure and function of these biomolecules.

Action Environment

The action of Propargyl-PEG5-tetra-Ac-beta-D-glucose is influenced by the presence of copper, which catalyzes the reaction between the propargyl group and azide-bearing compounds . Additionally, the compound’s solubility and selectivity of reaction are increased in aqueous media due to the presence of D-glucose .

生化学分析

Biochemical Properties

Propargyl-PEG5-tetra-Ac-beta-D-glucose plays a significant role in biochemical reactions due to its ability to form stable triazole linkages through Click Chemistry. The propargyl groups in the compound can react with azide-bearing compounds or biomolecules, facilitating the formation of these linkages . This reaction is catalyzed by copper, which enhances the efficiency and selectivity of the process. The beta-D-glucose moiety in Propargyl-PEG5-tetra-Ac-beta-D-glucose increases its solubility in aqueous media, further improving the selectivity of the PEGylation reaction . This compound interacts with various enzymes, proteins, and other biomolecules, making it a versatile tool in biochemical research.

Cellular Effects

Propargyl-PEG5-tetra-Ac-beta-D-glucose influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages with azide-bearing biomolecules allows it to modify proteins and other cellular components, thereby altering their function and activity . This can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG5-tetra-Ac-beta-D-glucose involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of stable triazole linkages, which can modify the structure and function of proteins and other biomolecules. The beta-D-glucose moiety in the compound enhances its solubility in aqueous media, facilitating its interaction with various biomolecules . This mechanism allows Propargyl-PEG5-tetra-Ac-beta-D-glucose to exert its effects at the molecular level, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG5-tetra-Ac-beta-D-glucose can change over time. The compound is known for its stability and can be stored at -20°C for extended periods without significant degradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that Propargyl-PEG5-tetra-Ac-beta-D-glucose can have lasting impacts on cell signaling pathways, gene expression, and cellular metabolism, depending on the duration of exposure and concentration used .

Dosage Effects in Animal Models

The effects of Propargyl-PEG5-tetra-Ac-beta-D-glucose vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, Propargyl-PEG5-tetra-Ac-beta-D-glucose may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

Propargyl-PEG5-tetra-Ac-beta-D-glucose is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound’s ability to form stable triazole linkages through Click Chemistry allows it to participate in metabolic processes that modify proteins and other biomolecules . This can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Propargyl-PEG5-tetra-Ac-beta-D-glucose is transported and distributed through interactions with transporters and binding proteins . The compound’s beta-D-glucose moiety enhances its solubility in aqueous media, facilitating its movement within the cellular environment . This allows Propargyl-PEG5-tetra-Ac-beta-D-glucose to reach its target sites and exert its effects on cellular function and metabolism.

Subcellular Localization

Propargyl-PEG5-tetra-Ac-beta-D-glucose exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows Propargyl-PEG5-tetra-Ac-beta-D-glucose to interact with specific biomolecules and participate in targeted biochemical reactions, enhancing its overall efficacy in research applications .

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-NHTNDUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。